molecular formula C15H16N2O4 B14576072 2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- CAS No. 61588-82-7

2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-

Cat. No.: B14576072
CAS No.: 61588-82-7
M. Wt: 288.30 g/mol
InChI Key: YLCWSQOJIOTBJP-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-1,3-dione, 2-(3-nitrophenyl)- is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- typically involves the reaction of a suitable spirocyclic precursor with a nitrophenyl derivative. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core, followed by nitration to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A related compound with a similar spirocyclic structure, used as an anticonvulsant.

    1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential pharmaceutical applications.

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Properties

CAS No.

61588-82-7

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-(3-nitrophenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H16N2O4/c18-13-10-15(7-2-1-3-8-15)14(19)16(13)11-5-4-6-12(9-11)17(20)21/h4-6,9H,1-3,7-8,10H2

InChI Key

YLCWSQOJIOTBJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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